molecular formula C14H15NO2 B2650558 methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate CAS No. 26088-67-5

methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Cat. No. B2650558
CAS RN: 26088-67-5
M. Wt: 229.279
InChI Key: DCFRCSKESTZADV-UHFFFAOYSA-N
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Description

“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is a chemical compound with the formula C14H15NO2 . It is a derivative of carbazole, a class of compounds that have exhibited a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects .


Synthesis Analysis

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones, which includes “methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate”, involves the direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles . The starting tetrahydrocarbazoles are obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The yield of the product can be increased by using dioxane as a solvent .


Molecular Structure Analysis

The molecular structure of “methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” can be viewed using Java or Javascript . The IUPAC Standard

Scientific Research Applications

Synthesis of Tetrazolylmethyl-Tetrahydro-Carbolines

“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is used in the synthesis of 2-tetrazolylmethyl-2,3,4,9-tetrahydro-1H-β-carbolines. This process is carried out under mild ultrasound-assisted conditions . The products contain two privileged heterocyclic frameworks: 1,5-disubstituted-1H-tetrazole and tetrahydro-β-carboline, which are present in a variety of bioactive compounds and commercial drugs .

Green Synthesis of Tetrahydro-Carbolines

This compound is used in the green synthesis of 1-aryl-2,3,4,9-tetrahydro-1H-β-carbolines using Fe (III)-montmorillonite and study of their antimicrobial activity . The advantage of this methodology is high product yield and short reaction time compared to the conventional heating and microwave irradiation methods .

Antiproliferative Activity

The compound is used in the synthesis of derivatives that are evaluated for their antiproliferative activity in vitro against Hela, A549, HepG2, and MCF-7 cells .

Synthesis of Mast Cell Stabilizers

“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is used in the synthesis of 1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid derivatives, which act as mast cell stabilizers .

Design of Novel Anti-Cancer Agents

This compound is used in the design and synthesis of novel anti-cancer agents . The root-mean-square deviation (RMSD) value of the optimum pose is maintained less than 1Å of the related crystal pose .

Biological Activity Studies

“Methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate” is used in the study of biological activity of synthesized compounds . The synthesized compounds are optimized with polar hydrogen atoms and CHARMm force field .

properties

IUPAC Name

methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-5,9,15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFRCSKESTZADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

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